molecular formula C19H20Cl2N6O2S2 B305841 2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide

2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide

Cat. No.: B305841
M. Wt: 499.4 g/mol
InChI Key: PIZQKOSQBSIESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including dichloro, thiazole, and triazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide typically involves multi-step organic synthesis. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C19H20Cl2N6O2S2

Molecular Weight

499.4 g/mol

IUPAC Name

2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide

InChI

InChI=1S/C19H20Cl2N6O2S2/c1-9(2)15(24-17(29)12-5-4-11(20)6-13(12)21)16-25-19(27-26-16)30-8-14(28)23-18-22-7-10(3)31-18/h4-7,9,15H,8H2,1-3H3,(H,24,29)(H,22,23,28)(H,25,26,27)

InChI Key

PIZQKOSQBSIESB-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)CSC2=NNC(=N2)C(C(C)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSC2=NNC(=N2)C(C(C)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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